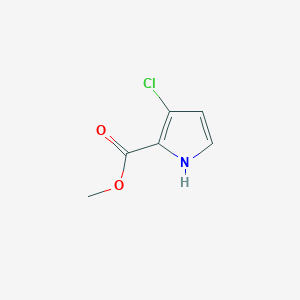
2-bromo-N-(2-methyl-4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including nitration, bromation, and condensation reactions. For instance, the synthesis of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was achieved using Bisphenol A as a starting material, followed by nitration and bromation, yielding an 83.1% total yield after purification by repeated crystallization . Similarly, a Schiff base compound was synthesized through a green grinding method, which is a solvent-free mechanochemical approach, indicating the potential for environmentally friendly synthesis routes for related compounds .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single crystal X-ray diffraction. For example, the molecular structure of a coumarin-based fluorescent ATRP initiator was determined to belong to the monoclinic system with specific lattice parameters . X-ray diffraction was also used to determine the monoclinic crystal structure of a Schiff base compound . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, the reaction of a chloro-N-phenacylpyridinium salt with potassium cyanate resulted in the unexpected formation of an oxazole ring, demonstrating the potential for complex reactions involving nitrogen-containing heterocycles . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as nitro and bromo substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. The Schiff base compound exhibited urease inhibitory activity, which could be relevant for medical and agricultural applications . The fluorescent ATRP initiator's efficiency in polymerizations of acrylates suggests potential applications in polymer chemistry . These properties are influenced by the molecular structure and the nature of substituents on the aromatic rings.
Applications De Recherche Scientifique
Molecular Properties and Vibrational Mode Analysis
One significant application of 2-bromo-N-(2-methyl-4-nitrophenyl)propanamide in scientific research involves its molecular properties and vibrational mode analysis. A study conducted by Viana et al. (2016) focused on determining the molecular properties and interpreting the vibrational mode couplings of paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide. Using Density Functional Theory (DFT), the study assessed intramolecular interactions, E/Z isomers, keto/enol unimolecular rearrangement, and transition state structures. The research highlighted significant energy gaps between E and Z isomers and explored the barrier heights and kinetic rate constants for each reaction mechanism. Natural bond orbital analysis and the quantum theory of atoms in molecules were utilized to understand intramolecular hydrogen bonds and key interactions stabilizing each isomer. This work provides deep insights into the stabilization mechanisms and isomerization processes relevant to the compound's molecular structure and dynamics (Viana et al., 2016).
Propriétés
IUPAC Name |
2-bromo-N-(2-methyl-4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-6-5-8(13(15)16)3-4-9(6)12-10(14)7(2)11/h3-5,7H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPOHZXDNWKYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252240 |
Source


|
| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-methyl-4-nitrophenyl)propanamide | |
CAS RN |
329208-83-5 |
Source


|
| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329208-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2-methyl-4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)


![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)






![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)
